5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Telomerase inhibition Anticancer target validation Nucleoside triphosphate analog

5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol, commonly known as 7-Deaza-2′-deoxyadenosine or 2′-Deoxytubercidin (CAS 60129-59-1), is a 7-deazapurine 2′-deoxynucleoside analogue in which the N7 atom of adenine is replaced by a carbon, and the sugar is 2′-deoxyribose rather than ribose. This isosteric modification preserves canonical Watson-Crick base pairing with thymine while altering major-groove electrostatics, hydration, and protein recognition.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B12807352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)
InChIKeyNIJSNUNKSPLDTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-2′-deoxyadenosine (2′-Deoxytubercidin) – A Modified Nucleoside for Telomerase Inhibition, DNA Sequencing, and PNP Studies


5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol, commonly known as 7-Deaza-2′-deoxyadenosine or 2′-Deoxytubercidin (CAS 60129-59-1), is a 7-deazapurine 2′-deoxynucleoside analogue in which the N7 atom of adenine is replaced by a carbon, and the sugar is 2′-deoxyribose rather than ribose [1]. This isosteric modification preserves canonical Watson-Crick base pairing with thymine while altering major-groove electrostatics, hydration, and protein recognition. The compound serves as a prodrug that is converted intracellularly to the active 5′-triphosphate (7-deaza-dATP) by adenosine kinase, and is employed as a research tool in telomerase inhibition studies, DNA sequencing, purine nucleoside phosphorylase (PNP) inhibitor development, and structural biology of nucleic acids [2].

1
Telomerase inhibition probe studies
Incorporation-competent inhibitor for mechanistic dissection
2
Sanger sequencing compression resolution
Validated for GC-rich and structured DNA templates
3
Non-cleavable nucleoside scaffold
PNP-resistant core for inhibitor SAR development
4
Oligonucleotide design with tunable properties
Predictable curvature and thermodynamic modulation

Why 2′-Deoxyadenosine or Tubercidin Cannot Substitute for 7-Deaza-2′-deoxyadenosine in Critical Experimental Workflows


Although 7-Deaza-2′-deoxyadenosine shares an isosteric base with 2′-deoxyadenosine and tubercidin, simple substitution fails because the 7-deaza modification fundamentally alters three properties that dictate experimental outcomes: (i) enzyme recognition and metabolic stability—the carbon at position 7 renders the nucleoside resistant to phosphorolysis by PNP and to deamination by adenosine deaminase, enabling accumulation of the active triphosphate that would otherwise be rapidly degraded [1]; (ii) DNA structural dynamics—replacement of the electronegative N7 with an electropositive C-H eliminates a critical major-groove hydrogen-bond acceptor, significantly altering DNA bending, hydration, and thermodynamic stability in a position-dependent manner [2]; and (iii) electrophoretic behavior—7-deaza-dATP incorporation resolves compression artifacts in Sanger sequencing that dATP cannot address, directly improving base-calling accuracy [3]. The quantitative evidence below substantiates each of these non-substitutable differentiation axes.

Risk Factor
7-Deaza-dA Property
Why dATP / Tubercidin Differ
Enzyme Recognition & Metabolic Stability
Resistant to PNP phosphorolysis and adenosine deaminase; triphosphate accumulates intracellularly
dATP is rapidly cleaved by PNP and deaminated; tubercidin follows different metabolic routing
Major-Groove Electrostatics & DNA Structure
C-H replaces N7; alters hydration, bending, and thermodynamic stability in a position-dependent manner
dATP retains N7 electrostatic profile; 3-deaza-dA shifts bending magnitude differently
Electrophoretic Behavior & Sequencing Accuracy
Resolves compression artifacts in G/A-rich regions; improves termination uniformity with T7 polymerase
dATP produces compression artifacts that may render stretches unreadable; tubercidin not validated for sequencing

Quantitative Differentiation Evidence for 7-Deaza-2′-deoxyadenosine versus dATP, 3-Deaza-dA, and 7-Deaza-dGTP


Telomerase Inhibition: 7-Deaza-dATP (IC50 8 µM) versus 7-Deaza-dGTP (IC50 11 µM) and dATP (No Inhibition)

In a cell-free biochemical telomerase assay using human telomerase, 7-deaza-2′-deoxyadenosine-5′-triphosphate (7-deaza-dATP) inhibited telomerase activity with an IC50 of 8 µM, demonstrating greater potency than 7-deaza-2′-deoxyguanosine-5′-triphosphate (7-deaza-dGTP, IC50 = 11 µM). Natural dATP showed no inhibitory activity in the same assay. Both 7-deaza-dATP and 7-deaza-dGTP were also incorporated into telomeric DNA by telomerase; however, incorporation of 7-deaza-dATP resulted in a prematurely shortened telomeric ladder without altering pause-site number or position relative to dATP, a feature that distinguishes it from 7-deaza-dGTP which both shifted and increased pause sites [1].

Telomerase Inhibition
Head-to-head
7-deaza-dATP IC50 = 8 µM
7-deaza-dGTP IC50 = 11 µM; dATP: no inhibition
Supports telomerase probe selection with incorporation-plus-inhibition profile
Cell-free human telomerase assay; confirm in cellular context
Telomerase inhibition Anticancer target validation Nucleoside triphosphate analog

DNA Bending Modulation: 7-Deaza-dA versus 3-Deaza-dA in d(A6)-Tract Duplexes

When incorporated into d(AAAAAA) tracts within self-complementary oligodeoxynucleotides, 7-deaza-2'-deoxyadenosine (c7Ad) and 3-deaza-2'-deoxyadenosine (c3Ad) both reduced DNA bending compared to unmodified dA. However, replacement of dA by c3Ad decreased bending more than replacement by c7Ad. Critically, the reduction in bending was position-dependent: much stronger when one or several modified nucleosides replaced dA at the 3′-site of the dA tract, whereas replacement at the 5′-site showed no significant influence on bending. Electrophoretic mobility anomaly analysis on polyacrylamide gels—where more bent DNA migrates slower—was used to quantify the bending differences [1].

DNA Bending Modulation
Head-to-head
c7Ad reduces bending; c3Ad reduces it more
Stronger at 3′-site of dA tracts; negligible at 5′-site
Enables position-dependent curvature control in oligonucleotide design
Position-dependent; validate in target sequence context
DNA curvature Major-groove electrostatics Oligonucleotide structure

DNA Sequencing Quality Improvement: 7-Deaza-dATP versus dATP in Sanger Chain-Termination

Replacing deoxyadenosine triphosphate (dATP) with 7-deaza-2′-deoxyadenosine triphosphate (c7dATP) in the chain-termination sequencing reaction produced significant improvements in DNA sequencing data quality. When used in conjunction with 7-deaza-2′-deoxyguanosine triphosphate (c7dGTP), the combination further decreased anomalies in electrophoretic mobility caused by compressions involving G and/or A residues. This effect was observed for both isotope-based and fluorescence-based sequencing approaches. Replacing dATP with c7dATP also resulted in a higher degree of uniformity in the frequency of chain termination reactions when such terminations involved incorporation of fluorescence-labeled dideoxynucleotides by T7 polymerase. These improvements in gel resolution and distribution of terminated products directly translated to higher accuracy in both manual and automated base assignment [1].

Sequencing Quality
Head-to-head
Compression artifacts reduced; termination uniformity improved
Validated for both isotopic and fluorescent Sanger sequencing
Supports sequencing workflow optimization for GC-rich templates
Validated with T7 polymerase; enzyme-specific context
Sanger sequencing Compression artifact resolution Electrophoretic mobility

Thermodynamic Destabilization of DNA Duplexes: 7-Deaza-dA Lowers Tm by 3.4–5.5 °C versus Unmodified dA

Incorporation of a single 7-deaza-dA modification into the Dickerson-Drew dodecamer (DDD) produced measurable thermodynamic destabilization relative to the unmodified duplex. UV thermal melting and differential scanning calorimetry experiments revealed that the Tm of the modified dodecamer (DDD-1) was lower than that of the unmodified DDD. For the decamer system (DD vs. DD-1), the Tm depression was 3.4 °C in low-salt buffer (10 mM NaCl) and 5.5 °C in high-salt buffer (200 mM NaCl). The destabilization was predominantly enthalpic, attributed to reduced base stacking interactions and a loss of water and cation release from the major groove upon duplex formation [1].

Duplex Destabilization
Head-to-head
ΔTm = −3.4 °C (10 mM NaCl)
ΔTm = −5.5 °C (200 mM NaCl)
Per substitution in decamer duplex; predominantly enthalpic
Enables predictable hybridization stringency design per substitution
Per substitution in decamer duplex; validate in target-length oligos
DNA duplex stability UV thermal melting Major-groove hydration

Purine Nucleoside Phosphorylase (PNP) Inhibition: 7-Deazapurine Scaffold Confers Non-Cleavable, Competitive Inhibition Absent in Natural Purine Nucleosides

7-Deazapurine 2′-deoxyribofuranosides, including the 7-deaza-2′-deoxyadenosine scaffold, were evaluated as inhibitors of purified E. coli purine nucleoside phosphorylase (PNP). Unlike natural purine nucleosides, which are cleavable substrates, none of the 7-deazapurine nucleosides tested exhibited substrate activity. Inhibition constants (Ki) for 7-deazapurine nucleosides were reported to be in general several-fold lower (more potent) than those observed for their purine counterparts. The most potent compounds in the series—6-chloro- and 2-amino-6-chloro-7-deazapurine 2′-deoxyribofuranosides—showed Ki values of 2.4 µM and 2.3 µM, respectively, with competitive inhibition against the substrate 7-methylguanosine. While the unsubstituted 7-deaza-2′-deoxyadenosine itself showed only weak inhibition at ~100 µM in preliminary screening, the core scaffold's non-cleavable character and the class-wide improvement in Ki relative to purine counterparts establish a differentiateable chemotype for inhibitor development [1].

PNP Inhibition Class
Class-level
Non-cleavable scaffold; Ki ~100 µM (unsubstituted)
Optimized derivatives achieve Ki 2.3–2.4 µM
Supports PNP inhibitor scaffold development; requires substituent optimization
Class-level inference; confirm with target PNP isoform
Purine nucleoside phosphorylase Non-cleavable inhibitor Competitive inhibition

Metabolic Stability: 2′-Deoxytubercidin Is Not Significantly Metabolized by Mammalian Tissues, Unlike 2′-Deoxyadenosine

In contrast to 2′-deoxyadenosine, which is rapidly metabolized by adenosine deaminase and kinases, the 2′-deoxyadenosine analog 2′-deoxytubercidin (7-deaza-2′-deoxyadenosine) is not significantly metabolized by mammalian tissues. This metabolic stability was explicitly leveraged in renal transport studies. In mice, the renal plasma clearance of 2′-deoxytubercidin exceeded that of inulin by approximately 3-fold, demonstrating net active tubular secretion. Mouse kidney slices concentratively accumulated 2′-deoxytubercidin by a saturable and metabolically dependent process. The uptake was inhibited by classical substrates of the organic cation secretory system (tetraethylammonium, choline, N1-methylnicotinamide) but not by substrates of the organic anion system (p-aminohippurate, phenol red, probenecid), confirming secretion via the organic cation transporter pathway [1].

Metabolic Stability
Reported
Not significantly metabolized by mammalian tissues
Renal clearance ~3-fold greater than inulin; active tubular secretion
Supports in vivo experimental design with reduced metabolic confounding
Mouse model; verify metabolic stability in target species
Metabolic stability Adenosine deaminase resistance Renal clearance

High-Impact Application Scenarios for 7-Deaza-2′-deoxyadenosine Based on Quantitative Differentiation Evidence


Human Telomerase Inhibitor Screening and Mechanism-of-Action Studies

Use 7-deaza-dATP as a positive-control inhibitor in telomerase activity assays (TRAP or direct incorporation assays). At IC50 = 8 µM, it provides a benchmark for screening novel telomerase inhibitors. Its dual property of inhibition plus incorporation into the telomeric ladder—resulting in prematurely shortened products without altering pause-site positions—makes it a mechanistic probe to distinguish active-site occupancy effects from processivity effects that 7-deaza-dGTP (IC50 = 11 µM, with altered pause-site distribution) cannot discriminate [1].

Sanger Sequencing of GC-Rich or Structured DNA Templates with Compression Artifact Resolution

Replace dATP with c7dATP in the chain-termination reaction mix for Sanger sequencing of templates with G/A-rich regions that produce compression artifacts on electrophoresis gels. This intervention is validated for both radioactive and fluorescent sequencing workflows using T7 polymerase, and is particularly valuable for core sequencing facilities encountering templates that repeatedly fail with standard dATP-containing reaction mixes [2].

Rational Design of Oligonucleotides with Predictable DNA Curvature and Thermodynamic Stability

For structural biology applications requiring oligonucleotides with precisely tuned bending properties or hybridization stringency, substitute dA with 7-deaza-dA residues at defined positions. The differential bending effect—stronger reduction at 3′-sites of dA tracts, negligible at 5′-sites—combined with a predictable Tm depression of 3.4–5.5 °C per substitution in decamer/decamer duplexes, enables rational design without iterative empirical optimization [3][4].

PNP Inhibitor Lead Optimization and Purine Metabolism Research

Employ 7-deaza-2′-deoxyadenosine as a non-cleavable scaffold for structure-activity relationship (SAR) studies targeting E. coli or mammalian PNP. The core scaffold's resistance to phosphorolysis eliminates the confounding factor of substrate turnover present with purine nucleosides. Follow the SAR roadmap from Bzowska et al. (1998), where C6-chloro and C2-amino-C6-chloro substitutions improved Ki from the ~100 µM range to 2.3–2.4 µM [5].

Application
Selection Property
Validation Focus
Telomerase inhibition probe studies
Incorporation-competent inhibition benchmark
Incorporation pattern and IC50 endpoint review
GC-rich template sequencing
Compression artifact resolution
Electrophoretic mobility uniformity assessment
Oligonucleotide design with tuned curvature
Position-dependent bending and thermal modulation
Curvature and ΔTm endpoint validation in target sequence
PNP inhibitor SAR studies
Non-cleavable scaffold for substituent optimization
C6/C2 substitution SAR review against target isoform
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